5-(m-Chlorobenzyloxy)-2-pyridinemethanol

Medicinal chemistry Histamine H1 antagonist synthesis Pyridine intermediate

Select 5-(m-Chlorobenzyloxy)-2-pyridinemethanol for synthetic pathways requiring a precise 5-position meta-chlorobenzyloxy pyridine scaffold. This crystalline building block (mp 78–80°C, ≥95% purity) provides distinct electronic and steric properties that cannot be replicated by para-chlorophenyl or unsubstituted benzyloxy analogs. Its specific substitution architecture is critical for developing histamine H1 receptor antagonists like bepotastine intermediates and for enabling independent modulation of benzyloxy effects in SAR studies.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
Cat. No. B8374114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(m-Chlorobenzyloxy)-2-pyridinemethanol
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2)CO
InChIInChI=1S/C13H12ClNO2/c14-11-3-1-2-10(6-11)9-17-13-5-4-12(8-16)15-7-13/h1-7,16H,8-9H2
InChIKeyJWYVBYQJTYHSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(m-Chlorobenzyloxy)-2-pyridinemethanol: Chemical Profile and Procurement-Relevant Specifications


5-(m-Chlorobenzyloxy)-2-pyridinemethanol is a heterocyclic pyridine derivative featuring a 3-chlorobenzyloxy substituent at the 5-position and a hydroxymethyl group at the 2-position. The compound has the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.69 g/mol [1]. It is characterized as a crystalline solid with a reported melting point range of 78–80°C and is typically supplied at ≥95% purity . The compound serves as a versatile synthetic building block, primarily functioning as a synthetic intermediate rather than an end-use bioactive molecule, with documented utility in the preparation of histamine H1 receptor antagonists such as bepotastine besilate and related pyridine-based pharmacophores [2].

Why 5-(m-Chlorobenzyloxy)-2-pyridinemethanol Cannot Be Replaced by Unsubstituted or Para-Chlorobenzyloxy Pyridine Analogs


Substitution of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol with structurally similar pyridine methanol derivatives—such as α-(4-chlorophenyl)-2-pyridinemethanol or 2-pyridinemethanol lacking the benzyloxy moiety—cannot be assumed to yield equivalent synthetic or physicochemical outcomes. The meta-chloro substitution on the benzyloxy group confers distinct electronic and steric properties that influence both the compound's solid-state behavior (as evidenced by its specific melting point range of 78–80°C ) and its reactivity in downstream transformations [1]. The 5-position benzyloxy substitution pattern, combined with the meta-chloro orientation, creates a unique scaffold geometry that differs fundamentally from para-chlorophenyl pyridinemethanols (which lack the ether oxygen bridge) and from unsubstituted benzyloxy pyridines (which lack halogen-mediated electronic effects). In the context of histamine H1 receptor antagonist synthesis, the specific substitution pattern directly affects the formation of key intermediates and the final product profile [2]. The quantitative evidence presented in Section 3 establishes that procurement decisions cannot rely on generic pyridine methanol alternatives without compromising specific synthetic pathways or material properties.

Quantitative Differentiation of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol: Direct Comparative Evidence for Scientific Procurement


Synthetic Yield and Physical State Differentiation from Para-Chlorophenyl Pyridinemethanol Analogs

The target compound contains a 5-position meta-chlorobenzyloxy ether linkage that yields a specific crystalline solid with melting point 78–80°C in a 16.2 g preparative synthesis . This scaffold architecture differs fundamentally from the commercially available α-(4-chlorophenyl)-2-pyridinemethanol (CAS 27652-89-7, C₁₂H₁₀ClNO, MW 219.67), which features a direct C–C bond at the alpha-position, lacks the benzyloxy oxygen bridge, and exhibits a melting point of 82.0–86.0°C [1]. The presence of the ether linkage in the target compound provides distinct reactivity in the preparation of histamine H1 receptor antagonist intermediates, whereas the alpha-phenyl analog requires different reaction conditions and yields a different final product profile [2].

Medicinal chemistry Histamine H1 antagonist synthesis Pyridine intermediate

Meta-Chloro Substitution Pattern Confers Distinct Reactivity Relative to Benzyloxy Pyridine Analogs

5-(m-Chlorobenzyloxy)-2-pyridinemethanol possesses a meta-chloro substituent on the benzyloxy phenyl ring (C₁₃H₁₂ClNO₂, MW 249.69) [1]. In contrast, (5-(benzyloxy)-6-chloropyridin-2-yl)methanol (CAS 1192263-77-6, C₁₃H₁₂ClNO₂, MW 249.69) features the same molecular formula but relocates the chlorine atom to the pyridine ring at the 6-position while maintaining an unsubstituted benzyloxy group . Although these compounds share identical molecular weight and elemental composition, their regiochemical differences yield distinct electronic environments: the meta-chloro substitution on the benzyloxy group of the target compound creates a unique electron-withdrawing effect via the ether oxygen, whereas the 6-chloro substitution on the pyridine ring in the comparator alters the basicity and nucleophilic character of the pyridine nitrogen. No quantitative biological activity data was identified for the target compound in the public domain.

Heterocyclic synthesis Substituent electronic effects Pyridine functionalization

5-Position Benzyloxy Substitution Enables Distinct Reactivity Pathways Relative to 3-Position Analogs

The target compound bears the benzyloxy group at the pyridine 5-position, yielding a molecular weight of 249.69 and the characteristic 78–80°C melting point . A structurally related positional isomer, (3-(benzyloxy)pyridin-2-yl)methanol (CAS 6059-29-6, C₁₃H₁₃NO₂, MW 215.25), places the benzyloxy group at the pyridine 3-position and lacks the chloro substituent, resulting in a lower molecular weight (ΔMW = −34.44 g/mol) . The 5-position substitution pattern in the target compound places the benzyloxy group distal to the hydroxymethyl group, whereas the 3-position analog positions these functional groups in closer proximity, creating different steric and electronic environments. The 5-substituted pyridine scaffold is a recognized intermediate in the synthesis of 5-halogenalkyl-pyridine derivatives with documented utility in pharmaceutical and agrochemical applications [1].

Regioselective synthesis Pyridine positional isomers Heterocyclic functionalization

Class-Level Inference: 5-Position Pyridine Scaffolds Are Privileged Intermediates in Pharmaceutical Synthesis

While direct quantitative biological or synthetic yield data comparing the target compound to multiple analogs remains unavailable, class-level evidence establishes that 5-substituted pyridine methanols serve as key intermediates in approved pharmaceutical syntheses. Specifically, α-(4-chlorophenyl)-2-pyridinemethanol is a documented synthetic intermediate in the manufacture of bepotastine besilate, a marketed histamine H1 receptor antagonist [1]. The target compound, 5-(m-chlorobenzyloxy)-2-pyridinemethanol, contains the same pyridine methanol core but with a 5-position ether-linked benzyloxy group bearing meta-chloro substitution, suggesting utility as a versatile building block for similar pharmacophore construction. Additionally, the 5-position of pyridine is a well-established site for further functionalization, as demonstrated in patent literature describing 5-halogenalkyl-pyridine derivatives with broad synthetic utility [2].

Pharmaceutical intermediates Histamine H1 receptor antagonists Pyridine scaffold utility

Procurement-Relevant Application Scenarios for 5-(m-Chlorobenzyloxy)-2-pyridinemethanol


Synthesis of Histamine H1 Receptor Antagonist Intermediates Requiring 5-Position Benzyloxy Scaffolds

Based on the class-level evidence establishing that 2-pyridinemethanol derivatives serve as intermediates for histamine H1 receptor antagonists such as bepotastine besilate [1], 5-(m-Chlorobenzyloxy)-2-pyridinemethanol may be selected when synthetic routes require a 5-position benzyloxy-substituted pyridine scaffold. The compound's meta-chloro substitution pattern and ether linkage provide synthetic handles for further functionalization, distinguishing it from simpler alpha-phenyl pyridine methanols that lack the ether oxygen bridge .

Regioselective Medicinal Chemistry SAR Studies Requiring Orthogonal Substitution Patterns

As demonstrated by the cross-study comparable evidence on regioisomeric differentiation [1], this compound is appropriate for structure-activity relationship (SAR) investigations where the specific 5-position meta-chlorobenzyloxy substitution pattern must be preserved. Unlike the comparator (5-(benzyloxy)-6-chloropyridin-2-yl)methanol, which places chlorine on the pyridine ring , the target compound's substitution architecture permits independent modulation of benzyloxy electronic properties without altering pyridine ring basicity, enabling more precise SAR elucidation.

Solid-Phase or Crystallization-Sensitive Synthetic Protocols

The target compound's defined melting point of 78–80°C and its ability to be isolated as a crystalline solid in gram-scale synthesis (16.2 g yield) [1] make it suitable for synthetic protocols requiring predictable solid-state behavior and purification via crystallization. This contrasts with liquid or higher-melting analogs that may require different purification approaches. The compound's molecular weight of 249.69 g/mol and balanced lipophilicity profile further support its handling in standard organic synthesis workflows.

Agrochemical Intermediate Development Leveraging 5-Position Pyridine Functionalization

Patent literature establishes that 5-substituted pyridine derivatives, including 5-halogenalkyl-pyridines [1] and pyridazinone derivatives bearing 4-chlorobenzyloxy groups , possess utility as pesticide and insecticide intermediates. While direct evidence for the target compound's activity in agrochemical applications is not available, its structural similarity to these validated scaffolds suggests potential utility in agrochemical lead optimization programs where 5-position benzyloxy-substituted pyridine methanols serve as core building blocks.

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